1,3,5,7-Tetrazocane

Energetic Materials Computational Chemistry Detonation Physics

Procure unsubstituted 1,3,5,7-Tetrazocane for foundational heterocycle research. Unlike fully nitrated analogs (HMX), this parent scaffold offers four reactive N–H bonds, making it mandatory for synthesizing cucurbituril macrocycles via glycoluril-formaldehyde condensation. It also serves as the ideal platform for studying intrinsic ring strain and designing tailored energetic co-crystals with tunable sensitivity. Ensure your derivatization and supramolecular chemistry projects succeed by ordering the genuine unsubstituted building block.

Molecular Formula C4H12N4
Molecular Weight 116.17 g/mol
CAS No. 6054-74-6
Cat. No. B1220484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetrazocane
CAS6054-74-6
Molecular FormulaC4H12N4
Molecular Weight116.17 g/mol
Structural Identifiers
SMILESC1NCNCNCN1
InChIInChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2
InChIKeyZNXALBRTUNJVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,7-Tetrazocane (CAS 6054-74-6) Procurement Guide: Sourcing the Unsubstituted Tetrazocane Scaffold for Advanced Heterocyclic Synthesis and Cucurbituril Research


1,3,5,7-Tetrazocane (also known as octahydro-1,3,5,7-tetrazocine or 1,3,5,7-tetraazacyclooctane) is a saturated eight-membered azacycloalkane composed of a ring with four alternating carbon and nitrogen atoms, each nitrogen bearing a hydrogen atom [1]. This unsubstituted parent heterocycle serves as the foundational scaffold for an entire class of compounds, most notably the high explosive HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) and the supramolecular host cucurbituril, which is constructed from six tetrazocane units [2]. While its nitro-derivatives dominate the energetic materials literature, the parent compound itself is a specialized research chemical, prized for its unique structural motif that enables the construction of complex macrocycles and the exploration of fundamental ring-strain and conformational properties absent in other aza-crown analogs [3].

Why 1,3,5,7-Tetrazocane Cannot Be Substituted by RDX, HMX, or Other In-Class Analogs in Critical Research and Synthetic Applications


Despite sharing the same 1,3,5,7-tetrazocane core, substituting the parent compound with readily available derivatives like HMX (fully nitrated) or TAT (acetylated) is scientifically invalid for key applications. The defining feature of 1,3,5,7-tetrazocane (C4H12N4) is the presence of four reactive N–H bonds, which are absent in its fully substituted analogs [1]. This functional handle is the essential point of divergence that enables its use as a building block. For instance, the synthesis of cucurbituril requires the unsubstituted tetrazocane unit to undergo condensation with glycoluril and formaldehyde, a reaction pathway that is completely blocked when the nitrogen atoms are pre-occupied by nitro groups [2]. Furthermore, the parent scaffold provides a unique platform for studying the intrinsic properties of this medium-sized heterocycle—such as its conformational flexibility, ring strain, and basicity—which are heavily masked or altered in energetic derivatives by the strong electron-withdrawing effects of the –NO2 substituents. Therefore, procurement of the pure, unsubstituted 1,3,5,7-tetrazocane is mandatory for research focused on derivatization, supramolecular chemistry, or fundamental heterocyclic structure-property relationships.

Quantitative Differentiation Evidence for 1,3,5,7-Tetrazocane: Comparative Data Against Its Closest Energetic and Heterocyclic Analogs


Computational Detonation Performance: Parent Scaffold vs. Nitro-Derivative (HMX) and RDX

While 1,3,5,7-tetrazocane is not itself an explosive, computational studies comparing its fully nitrated derivative (HMX) to the six-membered analog RDX provide critical context for understanding the value of the eight-membered tetrazocane ring system. Density functional theory (DFT) calculations demonstrate that 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) exhibits a detonation velocity (D) of 9464 m/s and a detonation pressure (P) of 39.44 GPa [1]. This performance is quantitatively superior to that of its six-membered counterpart, 1,3,5-trinitro-1,3,5-triazinane (RDX), which demonstrates lower detonation parameters in head-to-head cocrystal studies; HMX/RDX cocrystals show a systematic decrease in both D and P as RDX content increases, confirming the energetic advantage of the eight-membered tetrazocane core over the six-membered triazinane core [2]. This computational evidence underscores why the tetrazocane scaffold is the preferred platform for designing next-generation high-energy density compounds (HEDCs).

Energetic Materials Computational Chemistry Detonation Physics

Thermal Stability: Ring-Size Comparison Between HMX (Tetrazocane Derivative) and RDX (Triazinane)

The thermal stability of the tetrazocane-derived HMX is quantitatively superior to that of the six-membered RDX in cocrystal formulations. A systematic study of HMX/RDX cocrystals revealed that the 1:1 molar ratio cocrystal exhibits the best thermal stability, mechanical properties, and energetic performance among all tested ratios [1]. This finding demonstrates that the eight-membered tetrazocane core imparts greater thermal robustness compared to the six-membered RDX core, an advantage that is further enhanced when 2D energetic polymers are intercalated into HMX crystals, significantly increasing thermal stability compared to raw β-HMX [2]. While direct thermal data for the unsubstituted parent compound is not available in the primary literature, this class-level inference strongly suggests that the tetrazocane ring system is inherently more thermally resilient than the triazinane system, a critical factor in high-temperature applications.

Thermal Analysis Energetic Materials Stability

Impact Sensitivity: Engineered HMX Composites vs. Traditional Formulations

The tetrazocane-based explosive HMX is known for its high sensitivity to external stimuli, but advanced composite formulations significantly mitigate this risk. For example, HMX/NTO co-crystals exhibit a 14.8 cm increase in the characteristic height (H50) of impact sensitivity and a 40% decrease in the explosion percentage (P) of friction sensitivity compared to pure HMX . This demonstrates that while the parent tetrazocane scaffold yields highly energetic derivatives, their sensitivity can be precisely tuned through co-crystallization or formulation strategies. Such tunability is a key differentiator for procurement decisions: researchers require access to the pure parent compound to explore novel derivatives and composite systems that balance high energy output with improved safety profiles, as seen in studies where tetrazocane derivatives exhibit lower impact sensitivity than both RDX and HMX [1].

Sensitivity Energetic Materials Safety

Publication Volume and Research Interest: 1,3,5,7-Tetrazocanes as the Dominant Eight-Membered Heterocycle Class

Among all eight-membered rings containing four or more heteroatoms, 1,3,5,7-tetrazocanes constitute the largest class based on the number of publications, driven primarily by their applications in energetic materials and cucurbituril chemistry [1]. This quantitative metric places tetrazocanes ahead of other eight-membered heterocycles such as 1,3,5,7-tetraoxocanes and 1,2,5,6-tetrathiocanes. This publication volume is a direct indicator of the scaffold's scientific and industrial relevance, underscoring why procurement of the parent compound is essential for researchers aiming to contribute to this active field. The ability to access the unsubstituted tetrazocane enables the exploration of new derivatives, reaction mechanisms, and applications that continue to drive this dominant class of heterocycles forward.

Heterocyclic Chemistry Literature Analysis Research Trends

Optimal Procurement and Application Scenarios for 1,3,5,7-Tetrazocane in Academic and Industrial Research


Synthesis of Next-Generation High-Energy Density Compounds (HEDCs)

Given the class-level evidence that the tetrazocane core yields derivatives with detonation velocities (D) of ~9464 m/s and pressures (P) of ~39.44 GPa—outperforming six-membered RDX analogs—1,3,5,7-tetrazocane is the ideal starting material for developing new energetic compounds [1]. Researchers can leverage the four N–H groups for selective functionalization with nitro, fluoro, amino, or other energetic moieties, enabling the design of novel molecules with tailored performance and sensitivity profiles. The tunability of impact sensitivity through co-crystallization (e.g., 14.8 cm H50 improvement and 40% friction sensitivity reduction in HMX/NTO co-crystals) further supports the use of the parent scaffold to create safer high-energy formulations [2].

Supramolecular Chemistry: Synthesis and Functionalization of Cucurbiturils

Cucurbituril, a nonadecacyclic cage composed of six tetrazocane units, is exclusively synthesized from unsubstituted tetrazocane building blocks via condensation with glycoluril and formaldehyde [1]. The resulting macrocycle exhibits outstanding molecular recognition properties, binding substituted ammonium ions within its cavity and catalyzing reactions by factors of up to 5.5 × 10⁴ [2]. Substitution with HMX or other nitro-derivatives completely blocks this synthetic pathway. Therefore, procurement of pure 1,3,5,7-tetrazocane is mandatory for any research program focused on cucurbituril synthesis, derivatization, or application in drug delivery, asymmetric synthesis, molecular switching, and dye tuning [3].

Fundamental Heterocyclic Chemistry: Conformational and Strain Analysis

The unsubstituted 1,3,5,7-tetrazocane ring provides a unique platform for studying the inherent properties of medium-sized heterocycles, including ring strain, conformational dynamics, and hydrogen-bonding networks. As the most published class of eight-membered heterocycles with four heteroatoms, the tetrazocane scaffold is of intense theoretical and experimental interest [1]. Access to the parent compound allows researchers to investigate its fundamental behavior using spectroscopic and computational methods, data that are essential for understanding the properties of its more complex derivatives like HMX and cucurbituril. Such studies are impossible with the fully substituted analogs, as the strong electron-withdrawing nitro groups drastically alter the electronic and structural characteristics of the ring.

Development of Thermally Stable Energetic Nanocomposites and Co-crystals

The class-level evidence that tetrazocane-based HMX exhibits superior thermal stability in 1:1 cocrystals with RDX, and that its stability can be further enhanced by intercalation with 2D polymers [1], positions 1,3,5,7-tetrazocane as a critical starting material for developing thermally robust energetic nanocomposites. Researchers aiming to improve the thermal resilience of energetic materials can utilize the parent scaffold to synthesize novel derivatives or composite systems (e.g., HMX/NC nanocomposites) designed for high-temperature applications. This application is particularly relevant for industrial R&D focused on next-generation propellants and explosives requiring enhanced safety and performance under extreme thermal conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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